molecular formula C13H10N2O2S B11853865 S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate CAS No. 96314-85-1

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate

Katalognummer: B11853865
CAS-Nummer: 96314-85-1
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: GFDAXPNYBORPND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is a complex heterocyclic compound that features a quinoline core fused with an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate typically involves the cyclization of quinoline derivatives with appropriate oxazole precursors. One common method includes the reaction of 2-quinolinethione with methyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and dyes

Wirkmechanismus

The mechanism of action of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Quinoxaline: A bicyclic compound with two nitrogen atoms in the ring system.

Uniqueness

S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is unique due to its fused ring system, which combines the properties of both quinoline and oxazole. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

96314-85-1

Molekularformel

C13H10N2O2S

Molekulargewicht

258.30 g/mol

IUPAC-Name

S-(9-methyl-[1,3]oxazolo[4,5-c]quinolin-2-yl) ethanethioate

InChI

InChI=1S/C13H10N2O2S/c1-7-4-3-5-9-11(7)12-10(6-14-9)15-13(17-12)18-8(2)16/h3-6H,1-2H3

InChI-Schlüssel

GFDAXPNYBORPND-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)N=CC3=C2OC(=N3)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.